3-[(4-Methylbenzyl)thio]-6-(2-thienyl)pyridazine
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Overview
Description
3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is a heterocyclic compound that features a pyridazine ring substituted with a thiophene ring and a sulfanyl group attached to a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halide groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-METHYLPHENYL)-5-{[4-(3-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 2-(4,4-DIMETHYL-5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)-N-(2-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE
Uniqueness
3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is unique due to its specific combination of a pyridazine ring with a thiophene ring and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14N2S2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine |
InChI |
InChI=1S/C16H14N2S2/c1-12-4-6-13(7-5-12)11-20-16-9-8-14(17-18-16)15-3-2-10-19-15/h2-10H,11H2,1H3 |
InChI Key |
HHSZWXGVZBGPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
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